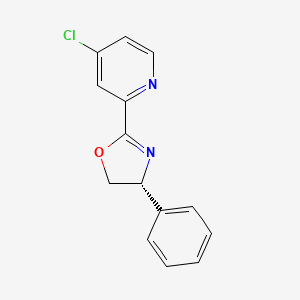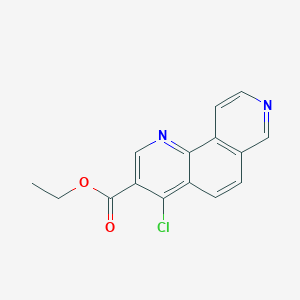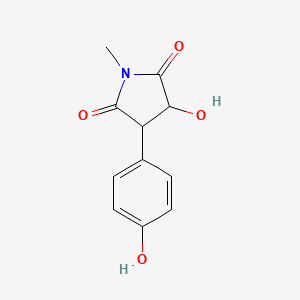
(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two furan rings substituted with methyl groups at the 5-position, connected by a penta-1,4-dien-3-one linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated dienone system. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one.
Análisis De Reacciones Químicas
Types of Reactions
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids or diketones.
Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens or nitro groups onto the furan rings .
Aplicaciones Científicas De Investigación
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-bis(5-methoxymethylfuran-2-yl)penta-1,4-dien-3-one
- 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
- 1,5-bis(2-furyl)penta-1,4-dien-3-one
Uniqueness
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is unique due to the presence of methyl groups on the furan rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Número CAS |
69239-15-2 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-14(17-11)9-5-13(16)6-10-15-8-4-12(2)18-15/h3-10H,1-2H3/b9-5+,10-6+ |
Clave InChI |
PISDKWAWFIZQNA-NXZHAISVSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C/C(=O)/C=C/C2=CC=C(O2)C |
SMILES canónico |
CC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)


![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)

![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)


